molecular formula C17H15N3O4S2 B11316224 2,4-dihydroxy-6-methyl-N-[2-(phenylsulfanyl)phenyl]pyrimidine-5-sulfonamide

2,4-dihydroxy-6-methyl-N-[2-(phenylsulfanyl)phenyl]pyrimidine-5-sulfonamide

Cat. No.: B11316224
M. Wt: 389.5 g/mol
InChI Key: UUXXYJMPQUFEMS-UHFFFAOYSA-N
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Description

2,4-dihydroxy-6-methyl-N-[2-(phenylsulfanyl)phenyl]pyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-6-methyl-N-[2-(phenylsulfanyl)phenyl]pyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of chlorinated pyrimidine derivatives, followed by nucleophilic substitution reactions to introduce the phenylsulfanyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-dihydroxy-6-methyl-N-[2-(phenylsulfanyl)phenyl]pyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2,4-dihydroxy-6-methyl-N-[2-(phenylsulfanyl)phenyl]pyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-6-methyl-N-[2-(phenylsulfanyl)phenyl]pyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dihydroxy-6-methyl-N-[2-(phenylsulfanyl)phenyl]pyrimidine-5-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C17H15N3O4S2

Molecular Weight

389.5 g/mol

IUPAC Name

6-methyl-2,4-dioxo-N-(2-phenylsulfanylphenyl)-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C17H15N3O4S2/c1-11-15(16(21)19-17(22)18-11)26(23,24)20-13-9-5-6-10-14(13)25-12-7-3-2-4-8-12/h2-10,20H,1H3,(H2,18,19,21,22)

InChI Key

UUXXYJMPQUFEMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Origin of Product

United States

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